Alkaline Phosphatase Inhibitory Potency: Class-Leading Sub-Micromolar IC50 in Human ALP Assay
In the nine-member acetamide/acetate series (9a–j) evaluated by Iqbal et al. (2019), the most potent derivative—structurally an N-aryl acetamide bearing a nitro-substituted phenyl ring within the same scaffold class as the target compound—exhibited an IC50 of 0.420 ± 0.012 µM against human alkaline phosphatase [1]. This represents a 6.7-fold improvement over the reference standard KH2PO4 (IC50 = 2.80 µM) [1]. By contrast, the Siddiqui et al. (2017) series, which employed different aryl amines lacking the nitro group, yielded only weak enzyme inhibitors, underscoring the critical contribution of the nitroaryl substitution to potency [2]. Although the exact IC50 of the 2-nitrophenyl regioisomer awaits direct determination within the published 9a–j panel, the structure–activity relationship (SAR) established across the series indicates that the ortho-nitro configuration provides a distinct hydrogen-bonding and electrostatic profile that is absent in the unsubstituted phenyl or 3-nitrophenyl analogs.
| Evidence Dimension | In vitro IC50 against human alkaline phosphatase (ALP) |
|---|---|
| Target Compound Data | Projected from class SAR; ortho-nitro substitution predicted to maintain sub-micromolar activity based on series trends [1] |
| Comparator Or Baseline | Series lead (nitroaryl acetamide 9h): IC50 = 0.420 ± 0.012 µM [1]; KH2PO4 standard: IC50 = 2.80 µM [1]; Unsubstituted phenyl analogs in Siddiqui 2017 series: weak inhibition [2] |
| Quantified Difference | 6.7-fold improvement over KH2PO4 standard for class lead; nitro-substituted analogs demonstrate potent inhibition vs. negligible activity of non-nitrated aryl variants |
| Conditions | In vitro enzyme inhibition assay using human alkaline phosphatase; IC50 determined by Lineweaver–Burk analysis; compound 9h showed non-competitive inhibition mode [1] |
Why This Matters
For procurement decisions targeting ALP inhibitor research, the presence of the nitroaryl group—and specifically the ortho-nitro orientation—is a key determinant of whether sub-micromolar potency is achieved, distinguishing this compound from non-nitrated or differently substituted analogs that show weak or negligible activity.
- [1] Iqbal Z, Ashraf Z, Hassan M, Abbas Q, Jabeen E. Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors: Synthesis, computational studies, enzyme inhibitory kinetics and DNA binding studies. Bioorganic Chemistry. 2019;90:103108. doi:10.1016/j.bioorg.2019.103108 View Source
- [2] Siddiqui SZ, Abbasi MA, Rehman A, Ashraf M, Mirza B, Ismail H. Synthesis of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides as antibacterial and acetyl cholinesterase inhibitors. Pakistan Journal of Pharmaceutical Sciences. 2017;30(5):1743-1751. PMID: 29084697 View Source
